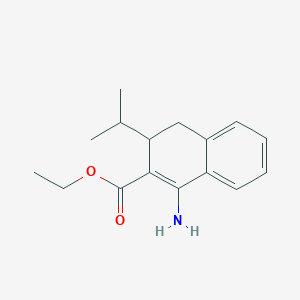

ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate involves multiple steps, starting from naphthalene derivatives. The process may involve functionalization of the naphthalene core, introduction of the isopropyl group, and subsequent formation of the ethyl ester and amino functionalities. For instance, compounds similar to ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate have been synthesized through reactions involving catalytic acylation, cyclization, and functional group transformations (Fa et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate is characterized by the presence of a partially saturated naphthalene ring, which contributes to its unique chemical behavior. The stereochemistry introduced by the isopropyl and amino groups can significantly influence the molecule's reactivity and interactions with other molecules. Crystallographic studies and spectroscopic analyses, such as NMR and IR, are typically employed to elucidate the structural details of such compounds (Radwan et al., 2020).

Chemical Reactions and Properties

Ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate can participate in various chemical reactions, including but not limited to nucleophilic substitutions, condensations, and cycloadditions, owing to the presence of reactive functional groups. The amino group makes it a candidate for reactions with carbonyl compounds, acids, and electrophiles, while the ethyl ester moiety can undergo hydrolysis, reduction, and other ester-specific transformations (Seike et al., 2013).

Physical Properties Analysis

The physical properties of ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate, such as melting point, boiling point, solubility in various solvents, and spectroscopic properties, are crucial for its handling and application in different domains. These properties are influenced by the compound's molecular structure and the intermolecular forces it can engage in, such as hydrogen bonding due to the amino group and hydrophobic interactions due to the hydrocarbon parts of the molecule.

Chemical Properties Analysis

The chemical properties of ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate are defined by its reactivity towards various reagents and conditions. The molecule's stability under different pH conditions, its reactivity towards oxidizing and reducing agents, and its behavior in the presence of nucleophiles and electrophiles are of particular interest. Studies on similar naphthalene derivatives have provided insights into the electronic and steric effects governing their reactivity patterns (Liu et al., 2018).

科学的研究の応用

Novel Fluorescent Probes for Alzheimer's Disease

One study focused on the synthesis of a novel fluorescent probe using a related naphthalene derivative for the molecular diagnosis of Alzheimer's disease. The synthesized compound demonstrated high binding affinities toward Aβ(1–40) aggregates, offering a powerful tool for Alzheimer's research (Fa et al., 2015).

Development of High Tg Aromatic Polyamines

Another research initiative developed new naphthylamine-derived aromatic dicarboxylic acids for creating high glass-transition temperature (Tg) and organosoluble polyamines. These materials, suitable for blue-light-emitting applications, highlight the compound's potential in advanced material sciences (Liou et al., 2006).

Antitumor and Monoamine Oxidase Inhibition

A method for synthesizing derivatives of ethyl 1-amino-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate demonstrated antitumor and anti-monoamine oxidase activities. This showcases the compound's potential in pharmaceutical applications, particularly in cancer therapy and neurodegenerative disease management (Markosyan et al., 2020).

Antimicrobial Activity

Research on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, a compound with structural similarities, revealed antimicrobial properties, suggesting the chemical framework's utility in developing new antimicrobial agents (Radwan et al., 2020).

Enantioselective Fluorescence Sensing

A study involving a naphthalene derivative focused on enantioselective fluorescence sensing of chiral alpha-amino alcohols, indicating the compound's relevance in analytical chemistry for detecting and measuring chiral molecules (Liu et al., 2008).

特性

IUPAC Name |

ethyl 1-amino-3-propan-2-yl-3,4-dihydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-4-19-16(18)14-13(10(2)3)9-11-7-5-6-8-12(11)15(14)17/h5-8,10,13H,4,9,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGNIJBQHUGZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2CC1C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)

![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

![3-[5-(1-isopropyl-3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5520837.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

![N-{[(3-chloro-2-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5520848.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)

![3-(1H-pyrazol-1-ylmethyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B5520857.png)

![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)